4-amino-2-fluoro-5-methoxy-N-methylbenzamide
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Overview
Description
4-amino-2-fluoro-5-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a fluoro group, a methoxy group, and a methylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-fluoro-5-methoxy-N-methylbenzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes:
Oxidation: The 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate.
Chlorination: The resulting product undergoes chlorination with thionyl chloride.
Amination: The chlorinated product is then aminated with methylamine.
Reduction: Finally, the nitro group is reduced using palladium on carbon (Pd/C) and hydrogen to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-fluoro-5-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-amino-2-fluoro-5-methoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a key intermediate in the synthesis of novel antiandrogen drugs, particularly for treating advanced prostate cancer.
Organic Synthesis: The compound serves as a reagent in the design and synthesis of various bioactive molecules, including kinase inhibitors and androgen receptor antagonists.
Biological Studies: It is employed in the preparation and structure-activity relationship studies of chiral benzyloxypyridinone derivatives.
Mechanism of Action
The mechanism of action of 4-amino-2-fluoro-5-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. In the context of antiandrogen drugs, it acts by binding to androgen receptors, thereby inhibiting their activity. This leads to the suppression of androgen-dependent cellular processes, which is crucial in the treatment of prostate cancer .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: This compound is structurally similar but lacks the methoxy group.
4-amino-2-fluoro-5-methoxybenzamide: Similar structure but without the N-methyl group.
Uniqueness
4-amino-2-fluoro-5-methoxy-N-methylbenzamide is unique due to the presence of both the methoxy and N-methyl groups, which contribute to its specific chemical properties and biological activities. These functional groups enhance its binding affinity and specificity towards molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H11FN2O2 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
4-amino-2-fluoro-5-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11FN2O2/c1-12-9(13)5-3-8(14-2)7(11)4-6(5)10/h3-4H,11H2,1-2H3,(H,12,13) |
InChI Key |
GXVLBWLORXEFLR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1F)N)OC |
Origin of Product |
United States |
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